8-[2-(4-Hydroxy-6-oxotetrahydro-2h-pyran-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Mevastatin can be synthesized through a type 1 polyketide synthase (PKS) pathway. The biosynthesis involves a series of steps including Diels-Alder cyclization, oxidation, and dehydration . The final product can exist in both lactone and acid forms.
Industrial Production Methods: Industrial production of mevastatin typically involves fermentation using Penicillium citrinum. Optimal conditions for production include a temperature of 27°C, pH 4, and a relative humidity of 60% . Solid-state fermentation using wheat bran as a carrier has been shown to enhance yield .
Chemical Reactions Analysis
Types of Reactions: Mevastatin undergoes various chemical reactions including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The major product formed from the hydrolysis of mevastatin is its active form, which mimics the tetrahedral intermediate produced by HMG-CoA reductase .
Scientific Research Applications
Mevastatin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying statin biosynthesis and enzyme inhibition.
Biology: Investigated for its antiproliferative properties in vitro, particularly against melanoma cells.
Industry: Employed in the production of other statins through biotransformation processes.
Mechanism of Action
Mevastatin exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for the rate-limiting step in cholesterol biosynthesis . This inhibition leads to decreased hepatic cholesterol production, increased uptake of low-density lipoprotein cholesterol, and reduced cholesterol levels in the circulation .
Comparison with Similar Compounds
- Lovastatin
- Pravastatin
- Simvastatin
- Atorvastatin
- Rosuvastatin
- Fluvastatin
- Pitavastatin
Comparison: Mevastatin, lovastatin, and simvastatin share a bicyclic decalin-like motif, making them structurally similar . mevastatin is unique as it was the first discovered statin and serves as a precursor for other statins like pravastatin . Compared to newer statins like atorvastatin and rosuvastatin, mevastatin has a lower potency and higher side effect profile .
Properties
IUPAC Name |
[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-4-14(2)23(26)28-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-18-12-17(24)13-21(25)27-18/h6,8-9,14-15,17-20,22,24H,4-5,7,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLFOPYRIVGYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860962 |
Source
|
Record name | 8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84173-29-5 |
Source
|
Record name | compactin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.